molecular formula C7H9ClN2 B13594949 (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine

(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine

Cat. No.: B13594949
M. Wt: 156.61 g/mol
InChI Key: KRRJPKWZJVRTPE-RXMQYKEDSA-N
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Description

(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and an ethanamine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The process begins with the preparation of 2-chloropyridine.

    Alkylation: The 2-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1r) enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives with various functional groups.

    Reduction: Reduced forms such as primary amines.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1r)-1-(2-Bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.

    (1r)-1-(2-Fluoropyridin-3-yl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    (1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness: (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other halogenated or substituted derivatives may not be as effective.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(1R)-1-(2-chloropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

KRRJPKWZJVRTPE-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)Cl)N

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)N

Origin of Product

United States

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